molecular formula C12H5BrO3 B2836546 4-Bromobenzo[de]isochromene-1,3-dione CAS No. 21563-29-1

4-Bromobenzo[de]isochromene-1,3-dione

Cat. No. B2836546
CAS RN: 21563-29-1
M. Wt: 277.073
InChI Key: TZUREPOYENXNME-UHFFFAOYSA-N
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Description

4-Bromobenzo[de]isochromene-1,3-dione is a chemical compound with the molecular formula C12H5BrO3 . It has a molecular weight of 277.07 g/mol . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of new TADF emitters, namely, 6-(4-(diphenylamino)phenyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI-TPA) and 6-(10H-phenothiazin-10-yl)-2-phenyl-1H-benzo[de]-isoquinoline-1,3(2H)-dione (NI-Pz), which exhibit strong TADF characteristics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H . This indicates the presence of 12 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule .


Chemical Reactions Analysis

This compound has been used in the synthesis of thermally activated delayed fluorescence (TADF) materials . These compounds exhibit strong TADF characteristics with a small energy gap (ΔEST) between the lowest excited singlet and triplet states, short delayed fluorescence lifetimes, high thermal stability, and high photoluminescence quantum yields .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.72, indicating its lipophilicity . Its water solubility is moderately soluble with a Log S (ESOL) of -4.06 .

Scientific Research Applications

Domino Synthesis of Quinazolinediones

A study by Li et al. (2014) presents a novel domino synthesis process involving palladium-catalyzed double carbonylation. This process enables the straightforward synthesis of isoindolo[1,2-b]quinazoline-10,12-diones from commercially available bromoanilines and bromobenzonitriles. The method is noted for its efficiency, forming at least five different C-C and/or C-N bonds through a sequence of carbonylation-cyclization-isomerisation-carbonylation steps, incorporating two molecules of CO in a highly efficient manner (Li et al., 2014).

Mechanism of Action

While the specific mechanism of action for 4-Bromobenzo[de]isochromene-1,3-dione is not mentioned in the search results, it’s worth noting that TADF molecules, such as those synthesized using this compound, have emerged as a promising class of third-generation organic light-emitting diode (OLED) emitters that can achieve 100% internal quantum efficiency without the use of noble metals .

Safety and Hazards

The safety information for 4-Bromobenzo[de]isochromene-1,3-dione indicates a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrO3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)16-11(7)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUREPOYENXNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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